![molecular formula C20H21N3O5 B4078502 ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Overview
Description
Ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate, commonly known as NPB-01, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. The c-Myc-Max complex is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many types of cancer. Therefore, NPB-01 has the potential to be a valuable tool in cancer research and therapy.
Mechanism of Action
NPB-01 works by binding to the Max protein, which is the binding partner of c-Myc. This prevents the formation of the c-Myc-Max complex, which is required for the transcriptional activation of many genes involved in cell growth and proliferation. By inhibiting this interaction, NPB-01 can effectively block the growth and proliferation of cancer cells that rely on c-Myc for their survival.
Biochemical and Physiological Effects:
Studies have shown that NPB-01 has a selective effect on c-Myc-dependent gene expression, without affecting the expression of other genes. This suggests that NPB-01 is a specific inhibitor of the c-Myc-Max complex, and does not have off-target effects on other cellular processes. In addition, NPB-01 has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress c-Myc, further supporting its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One advantage of NPB-01 is its high potency and specificity for the c-Myc-Max complex. This makes it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, one limitation is that NPB-01 is a synthetic compound, and its use may not accurately reflect the physiological effects of natural c-Myc inhibitors. In addition, the high cost of NPB-01 may limit its use in some research settings.
Future Directions
There are several future directions for research on NPB-01. One area of interest is the development of more potent and selective c-Myc inhibitors that could be used as cancer therapeutics. Another area of interest is the use of NPB-01 in combination with other cancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of NPB-01, and its potential as a tool for studying c-Myc-dependent gene expression.
Scientific Research Applications
NPB-01 has been shown to be a potent inhibitor of the c-Myc-Max interaction in various cell-based assays. This has led to its use in many scientific research applications, including cancer research and drug discovery. For example, NPB-01 has been used to investigate the role of c-Myc in the development of certain types of cancer, such as leukemia and lymphoma. It has also been used to screen for potential c-Myc inhibitors that could be developed into cancer therapeutics.
properties
IUPAC Name |
ethyl 4-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-28-20(25)14-5-8-16(9-6-14)21-19(24)15-7-10-17(18(13-15)23(26)27)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNGEQUAFBXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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